An In-Depth Technical Guide on N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester
An In-Depth Technical Guide on N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, also known by its IUPAC name methyl 3-[methyl(nitroso)amino]propanoate, is a member of the N-nitrosamine class of compounds.[1] N-nitrosamines are characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[2] This class of compounds has garnered significant attention in the fields of toxicology and drug development due to their classification as probable human carcinogens.[3][4] The presence of N-nitrosamines as impurities in pharmaceuticals, food, and consumer products is a critical concern for regulatory bodies and manufacturers worldwide.[3][5]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological implications, and analytical methodologies pertinent to N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the safe handling, analysis, and risk assessment of this compound.
Physicochemical Properties
Understanding the physicochemical properties of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester is fundamental to its handling, analysis, and assessment of its environmental and biological fate. The presence of the methyl ester group enhances its lipophilicity compared to its carboxylic acid counterpart, which can influence its solubility and bioavailability.[1]
| Property | Value | Source |
| CAS Number | 383417-47-8 | [1][6] |
| Molecular Formula | C₅H₁₀N₂O₃ | [1][6] |
| Molecular Weight | 146.14 g/mol | [1][6] |
| IUPAC Name | methyl 3-[methyl(nitroso)amino]propanoate | [1] |
| Appearance | Pale Yellow Oil | [7] |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | [7][8] |
Synthesis and Reactivity
The synthesis of N-nitrosamines, including N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, typically involves the reaction of a secondary amine with a nitrosating agent under acidic conditions.[2][9] The most common laboratory and industrial nitrosating agent is nitrous acid (HNO₂), which is often generated in situ from a salt like sodium nitrite (NaNO₂) and a strong acid.[9]
The general mechanism involves the protonation of nitrous acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[9] This ion is then attacked by the nucleophilic secondary amine, leading to the formation of an N-nitrosammonium ion, which is subsequently deprotonated to yield the N-nitrosamine.[9]
Caption: General workflow for the synthesis of N-nitrosamines.
The following protocol outlines a general procedure for the synthesis of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester. Caution: N-nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). [3][10][11]
-
Reactant Preparation: Dissolve the precursor, Methyl N-methyl-3-aminopropionate (1.0 equivalent), in an appropriate aqueous acidic solution (e.g., 1M HCl).[1]
-
Cooling: Cool the reaction mixture to 0–5°C in an ice-water bath. This is a critical step to control the reaction rate and minimize side reactions.[1]
-
Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂, 1.2 equivalents) to the cooled reaction mixture while maintaining the temperature between 0–5°C.[1]
-
Reaction: Stir the mixture at 0–5°C for 2–3 hours.[1] The progress of the reaction can be monitored by appropriate analytical techniques such as TLC or LC-MS.
-
Work-up: After the reaction is complete, quench any excess nitrous acid. Extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Biological Activity and Toxicological Profile
The primary toxicological concern associated with N-nitrosamines is their carcinogenicity.[3] These compounds are classified as genotoxic carcinogens, meaning they can damage DNA, leading to mutations and potentially cancer.[3][12] The carcinogenicity of many N-nitrosamines, including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), has been demonstrated in numerous animal studies.[3] While specific carcinogenicity data for N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester is limited, its structural similarity to other carcinogenic nitrosamines warrants a high degree of caution.
The carcinogenic activity of N-nitrosamines is not inherent to the parent compound but results from metabolic activation.[12] This process is typically initiated by cytochrome P450 enzymes in the liver.
Caption: Metabolic activation pathway of N-nitrosamines leading to carcinogenicity.
The metabolic activation of N-nitrosamines leads to the formation of highly reactive electrophilic species, such as alkyldiazonium ions.[4] These reactive intermediates can then covalently bind to nucleophilic sites in cellular macromolecules, most critically DNA, to form DNA adducts. If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the initiation and progression of cancer.
Analytical Methodologies
The detection and quantification of N-nitrosamines at trace levels in various matrices, including active pharmaceutical ingredients (APIs) and drug products, require highly sensitive and selective analytical methods.[13] The low permissible daily intake limits for these impurities necessitate methods with very low limits of detection (LOD) and quantification (LOQ).[14]
A crucial step in the analysis of N-nitrosamines is the extraction and concentration of the analyte from the sample matrix. Solid-phase extraction (SPE) is a commonly employed technique for this purpose.[1] For quantification, the use of a deuterated internal standard, such as N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester, is highly recommended to correct for matrix effects and variations in extraction efficiency.[1]
The most widely used analytical techniques for the determination of N-nitrosamines are gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS).[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile N-nitrosamines.[1] The use of tandem mass spectrometry (MS/MS) can enhance selectivity and sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly suitable for the analysis of less volatile and thermally labile N-nitrosamines.[13][15] High-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer is a common configuration.
-
Standard Preparation: Prepare a series of calibration standards of N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester and a fixed concentration of the deuterated internal standard in a suitable solvent.
-
Sample Preparation:
-
Accurately weigh the sample into a centrifuge tube.
-
Add the internal standard solution and an appropriate extraction solvent (e.g., 50% methanol).[14]
-
Sonicate to ensure complete extraction.[14]
-
Centrifuge to separate the solid matrix.[14]
-
Filter the supernatant through a suitable membrane filter (e.g., 0.22-μm PVDF) before injection into the LC-MS/MS system.[14]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample and standards onto the LC-MS/MS system.
-
Separate the analyte from other components using a suitable LC column (e.g., C18) and mobile phase gradient.[15]
-
Detect and quantify the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.[15]
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Conclusion
N-Nitroso-N-methyl-3-aminopropionic acid, methyl ester, as a member of the N-nitrosamine class, presents significant challenges in the realms of chemical safety, toxicology, and pharmaceutical analysis. A thorough understanding of its chemical properties, synthetic routes, biological activity, and analytical methodologies is paramount for professionals working in research and drug development. Adherence to strict safety protocols, the use of validated and highly sensitive analytical methods, and a comprehensive understanding of the toxicological risks are essential for mitigating potential harm and ensuring product safety.
References
-
ResolveMass Laboratories Inc. Nitrosamine formation mechanism from Nitrates and Amines. [Link]
-
American Pharmaceutical Review. Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. [Link]
-
JoVE. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2. [Link]
-
IWA Publishing. Nitrosamine formation from the oxidation of secondary amines. [Link]
-
Onyx Scientific. N-nitrosamine Formation | Analytical Method Development. [Link]
-
Pharmaffiliates. N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester | CAS 1246815-46-2. [Link]
-
Tony Lutz. Toxicology of N-Nitroso Compounds. [Link]
-
Wikipedia. Nitrosamine. [Link]
-
National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. [Link]
-
Bioanalysis Zone. Technology Digest: Nitrosamine Impurities – From Raw Materials to Final Drug Product. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-NITROSO 3-(METHYLAMINO)PROPIONITRILE. [Link]
-
ChemBK. N-Nitroso-N-methyl-3-aminopropionic Acid. [Link]
-
Filariasis. N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester 50mg. [Link]
-
Pharmaffiliates. N-Nitroso-N-methyl-3-aminopropionic Acid-d3 | CAS 1215691-18-1. [Link]
-
Rons. N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester 50mg. [Link]
-
Green Chemistry (RSC Publishing). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: N-Methyl-N-nitrosoaniline. [Link]
-
PubMed. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. I. Investigations in vitro. [Link]
-
Metabolomics Workbench. NIH Data Repository. [Link]
-
Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. [Link]
-
PubMed. Metabolism of the Z and E Isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by Rat Hepatocytes. [Link]
-
PubMed. Metabolism of Isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines. [Link]
-
ResearchGate. An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite | Request PDF. [Link]
-
PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
ResearchGate. (PDF) Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes. [Link]
-
Taiwan Food and Drug Administration. Determination of N-Nitroso-N-Methyl-4-Aminobutyric Acid in Sartan Drug Substances and Drug Products. [Link]
-
PubChem. N-Nitrosomethylethylamine | C3H8N2O | CID 25418. [Link]
-
OEHHA. N-Methyl-N-Nitroso-1-Alkylamines compounds. [Link]
-
PubChem. N-Nitroso-N-methyl-N-hydroxymethylamine | C2H6N2O2 | CID 119111. [Link]
- Google Patents.
-
MDPI. Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Nitrosamine - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov.tw [fda.gov.tw]
- 15. mdpi.com [mdpi.com]
